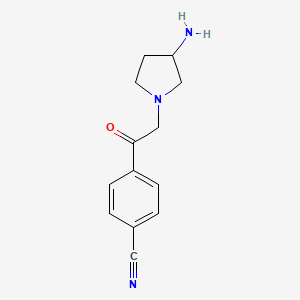

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile

Description

Properties

IUPAC Name |

4-[2-(3-aminopyrrolidin-1-yl)acetyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)13(17)9-16-6-5-12(15)8-16/h1-4,12H,5-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFJWQYPUISTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Cyanophenylacetyl Intermediate

- Starting from 4-cyanobenzoic acid or its derivatives, an acetylation reaction is performed to introduce the 2-acetyl group.

- This can be achieved by converting 4-cyanobenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with glycine derivatives or other nucleophiles to form the acetylated intermediate.

Preparation of 3-Aminopyrrolidine

- The 3-aminopyrrolidine moiety is typically prepared or procured as the free amine or as a protected derivative.

- Protection strategies may involve Boc (tert-butoxycarbonyl) or other amine-protecting groups to facilitate selective reactions.

Coupling of Aminopyrrolidine to the Acetylated Benzonitrile

- The key coupling step involves nucleophilic attack by the 3-aminopyrrolidine on the acetyl group of the benzonitrile intermediate.

- This is often carried out under mild conditions to avoid side reactions, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

- The reaction yields the target compound 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile after deprotection (if necessary) and purification.

Research Findings and Optimization

A significant body of research, including studies published in the Journal of Medicinal Chemistry, has focused on derivatives of (4-cyanophenyl)glycine and related compounds as reversible LSD1 inhibitors, of which 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is a relevant scaffold.

- The development involved high-throughput screening and in silico modeling to optimize binding affinity and selectivity.

- Modifications of the benzonitrile and aminopyrrolidine moieties were explored to improve potency and reduce off-target effects, such as hERG channel inhibition.

- The synthesis routes were optimized for yield and purity, emphasizing mild reaction conditions to preserve functional group integrity and stereochemistry.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | 4-Cyanobenzoic acid + SOCl2, reflux | 85-90 | Formation of 4-cyanobenzoyl chloride |

| Acetylation | Acid chloride + glycine derivative, base | 75-85 | Formation of 4-(2-acetyl)benzonitrile |

| Aminopyrrolidine coupling | EDCI or DCC, triethylamine, room temp | 65-80 | Coupling to form target amide |

| Deprotection (if applicable) | Acidic conditions (e.g., TFA) | 90-95 | Removal of Boc or other protecting groups |

Additional Notes on Preparation

- Purification is typically achieved by column chromatography or recrystallization.

- Analytical techniques such as NMR, MS, and HPLC are used to confirm the structure and purity.

- The synthetic method allows for variations in the aminopyrrolidine substituents to explore structure-activity relationships.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted benzonitriles.

Scientific Research Applications

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Differences

The primary structural analogs of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile include derivatives with variations in the heterocyclic ring or substituent positioning. A notable example from literature is 4-acetyl-2-(1H-pyrrol-1-yl)benzonitrile (CAS: 439097-49-1) . Below is a detailed comparison:

Functional Implications

Basicity and Reactivity: The saturated pyrrolidine ring in the main compound is more basic (pKa ~8–10 for secondary amines) compared to the non-basic pyrrole (pKa ~17), influencing protonation states under physiological conditions .

Synthetic Accessibility: The pyrrole-containing analog may be easier to synthesize due to the stability of aromatic heterocycles, whereas the 3-aminopyrrolidine moiety requires careful handling of amine protection/deprotection steps.

Limitations and Gaps in Data

- No experimental data (e.g., IC₅₀, pharmacokinetics) are available for the main compound, necessitating further research.

- The evidence provided focuses on a single analog; comparisons with other derivatives (e.g., piperidine or morpholine variants) would enrich the analysis.

Biological Activity

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

Target Enzymes

The primary targets of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile are:

- Enoyl ACP Reductase

- Dihydrofolate Reductase (DHFR)

These enzymes are crucial in various metabolic pathways, particularly in bacterial fatty acid synthesis and folate metabolism, respectively. The compound inhibits these enzymes by binding to their active sites, thereby disrupting essential biochemical processes in bacteria and cancer cells.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase affects the production of vital components of the bacterial cell membrane, leading to cell death. In cancer cells, the compound influences signaling pathways such as the PI3K-Akt pathway, which is critical for cell proliferation and survival .

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile exhibits several key biochemical properties:

- Stability : The compound remains stable under standard laboratory conditions with minimal degradation over time.

- Dosage Effects : In animal models, lower doses effectively inhibit enzyme activity and reduce tumor growth without significant toxicity.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling : It affects gene expression and cellular metabolism.

- Cancer Cell Proliferation : The compound inhibits the proliferation of cancer cells by targeting specific signaling pathways, leading to reduced tumor growth .

Transport and Distribution

4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is transported within cells via passive diffusion or active transport mechanisms. Its distribution is mediated by various transporters and binding proteins, allowing it to localize in critical cellular compartments such as the cytoplasm and mitochondria.

Research Findings and Case Studies

Several studies have evaluated the biological activity of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile:

Q & A

Q. What are the standard synthetic routes for 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation, coupling, or substitution steps. For example, alkylation of 4-(bromoacetyl)benzonitrile derivatives with 3-aminopyrrolidine under controlled temperatures (e.g., 120°C) and inert solvents like DMF or pyridine minimizes side reactions . Purification via column chromatography or recrystallization ensures high yields (>80%) and purity . Optimization focuses on solvent choice, temperature, and stoichiometric ratios to enhance reaction efficiency.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : Confirms structural integrity by verifying proton environments (e.g., aromatic protons at δ 8.15 ppm, methylene groups at δ 4.84 ppm) .

- Mass spectrometry (EI or ESI) : Validates molecular weight (e.g., m/z 277 [M+1]) .

- Elemental analysis : Ensures stoichiometric agreement (e.g., C, H, N, S percentages) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar pyrazole derivatives .

Q. How is the compound purified to achieve >95% purity for biological assays?

Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are standard. Residual solvents are quantified via HPLC or GC-MS, adhering to pharmacopeial guidelines (e.g., ICH Q3C) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability studies in buffer solutions (e.g., ammonium acetate, pH 6.5) at 25°C–40°C are essential. Degradation products are monitored using LC-MS, with adjustments to storage conditions (e.g., desiccated, −20°C) to prevent hydrolysis of the nitrile or acetyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell lines?

For example, cytotoxic activity disparities (e.g., IC50 variations between MCF-7 and T47D cells) may arise from differences in cellular uptake, target protein expression, or metabolic stability. Dose-response assays combined with siRNA knockdown or proteomic profiling clarify mechanism-specific effects . Structure-activity relationship (SAR) studies, such as modifying the pyrrolidine or benzonitrile moieties, can isolate critical pharmacophores .

Q. What computational strategies predict binding modes to biological targets like enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets such as mGlu5 receptors. Key residues (e.g., hydrogen bonds with Tyr659 or π-π stacking with Phe787) are validated via mutagenesis and functional assays . Free energy calculations (MM/PBSA) refine binding affinity predictions .

Q. How can low yields in coupling reactions (e.g., amide bond formation) be mitigated?

Catalytic systems like HATU/DIPEA or Pd-mediated cross-coupling improve efficiency. Solvent optimization (e.g., DMF vs. THF) and microwave-assisted synthesis reduce reaction times. For example, coupling 4-cyanophenylacetyl chloride with 3-aminopyrrolidine in DMF at 60°C achieves >75% yield .

Q. What methodologies validate the compound’s role in TADF materials for OLED applications?

Photophysical characterization (e.g., UV-Vis, fluorescence spectroscopy) measures singlet-triplet energy gaps. Device fabrication with ITO/PEDOT:PSS/EML/TPBi/LiF/Al layers tests electroluminescence efficiency. Derivatives with extended π-conjugation (e.g., carbazole-phenoxazine hybrids) show improved quantum yields (>20%) .

Q. How are solubility and pharmacokinetic properties optimized for in vivo studies?

Prodrug strategies (e.g., esterification of the amine) or formulation with cyclodextrins enhance aqueous solubility. Pharmacokinetic profiling in rodents (e.g., t1/2, Cmax) guides dosing regimens. Analogues with logP <3 and polar surface area >80 Ų balance blood-brain barrier permeability and systemic exposure .

Q. What experimental designs address stereochemical uncertainties in synthesis?

Chiral HPLC or SFC separates enantiomers, while NOESY NMR confirms spatial arrangements. For example, the (R)- and (S)-configurations of morpholine derivatives are resolved via X-ray crystallography, with biological activity linked to specific stereoisomers .

Methodological Guidance

- For SAR Studies : Synthesize analogues with systematic substitutions (e.g., replacing the pyrrolidine with piperazine or modifying the benzonitrile to benzamide) and correlate structural changes with activity trends .

- For Reproducibility : Adhere to reaction protocols from peer-reviewed syntheses (e.g., 16-hour heating at 120°C for acetylene couplings) .

- For Data Validation : Cross-reference spectral data with published benchmarks (e.g., NMR shifts in DMSO-d6 , HRMS m/z ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.